N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Overview
Description
N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic compound that falls under the category of heterocyclic organic chemicals. It features multiple functional groups, including an amide linkage, a thienopyrimidine core, a piperidine ring, and a fluorophenyl moiety. Due to its structural complexity, this compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis:
Starting Materials:
2-fluorobenzonitrile
Thiourea
Ethyl bromoacetate
Piperidine derivatives
Steps:
The formation of the thienopyrimidine core generally begins with the condensation of 2-fluorobenzonitrile with thiourea to form a thioamide intermediate.
This intermediate undergoes cyclization with ethyl bromoacetate under basic conditions to form the thienopyrimidine ring system.
The resultant thienopyrimidine compound is then coupled with a piperidine derivative under amide-bond-forming conditions, such as carbodiimide-mediated coupling in the presence of a coupling agent like HATU or EDC.
Industrial Production Methods
Scaling up the production of this compound requires careful optimization of reaction conditions, solvent choice, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and process intensification may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction: The compound's functional groups, such as the thienopyrimidine ring and the piperidine nitrogen, may undergo oxidation and reduction reactions, altering the compound's oxidation state and biological activity.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, potentially modifying the compound's properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines, often in the presence of a suitable catalyst or base.
Hydrolysis: Acidic or basic catalysts, typically hydrochloric acid or sodium hydroxide.
Major Products Formed from These Reactions
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry
Catalysis: The compound's unique structure makes it a potential candidate for use in catalytic reactions, particularly in organocatalysis and transition metal catalysis.
Synthesis: It serves as a building block for the synthesis of more complex molecules and analogs with potential pharmaceutical applications.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, which could be useful in treating various diseases.
Receptor Binding: Research into its binding affinity for specific receptors, such as neurotransmitter receptors, could lead to the development of new therapeutic agents.
Medicine
Anticancer Activity: Preliminary studies suggest the compound may exhibit cytotoxic effects on cancer cells, making it a candidate for further investigation in oncology.
Anti-inflammatory Properties: It may also possess anti-inflammatory properties, useful for developing treatments for inflammatory diseases.
Industry
Material Science: The compound's unique properties might find applications in developing new materials, such as polymers and coatings.
Pharmaceuticals: Its potential as a lead compound in drug discovery efforts for various therapeutic areas.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors:
Enzyme Inhibition: By binding to the active site or allosteric site of an enzyme, it can inhibit the enzyme's activity, disrupting the biochemical pathways involved in disease processes.
Receptor Modulation: Its interaction with specific receptors may modulate signal transduction pathways, altering cellular responses and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxypropyl)-1-(7-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
N-(3-butoxypropyl)-1-(7-(2-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Unique Features
Fluorophenyl Group: The presence of the fluorophenyl group in N-(3-ethoxypropyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide may enhance its binding affinity and specificity for certain molecular targets compared to other halogenated analogs.
Thienopyrimidine Core: This core structure is crucial for its biological activity and differentiates it from other compounds with similar applications but different cores.
Conclusion
This compound is a compound of considerable interest in various scientific fields due to its unique structure and potential applications. Its synthesis, chemical reactions, and biological activities make it a valuable subject for further research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3S/c1-2-31-13-5-10-25-21(29)15-8-11-28(12-9-15)23-26-19-17(14-32-20(19)22(30)27-23)16-6-3-4-7-18(16)24/h3-4,6-7,14-15H,2,5,8-13H2,1H3,(H,25,29)(H,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHKOODCOYEWPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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